

N1-Ethylpseudouridine Triphosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1-Ethylpseudouridine*

Cat. No.: *B15597216*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N1-Ethylpseudouridine triphosphate** (N1-Et-ΨTP), a modified nucleotide critical for the advancement of mRNA-based therapeutics and vaccines. This document details commercially available sources, product specifications, experimental protocols for its incorporation into messenger RNA (mRNA), and the underlying biological pathways influenced by this modification.

Introduction to N1-Ethylpseudouridine Triphosphate

N1-Ethylpseudouridine is a modified nucleoside, an analog of pseudouridine, which is itself an isomer of uridine. When triphosphorylated (N1-Et-ΨTP), it serves as a building block for the *in vitro* transcription (IVT) of mRNA. The incorporation of N1-Et-ΨTP in place of uridine has been shown to be a key strategy for reducing the innate immunogenicity of synthetic mRNA.[\[1\]](#) [\[2\]](#) This modification helps the mRNA to evade recognition by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response and inhibit protein translation.[\[2\]](#)

Commercial Suppliers and Product Specifications

A variety of life science companies supply N1-Et-ΨTP for research purposes. The following tables provide a comparative summary of product specifications from prominent suppliers.

Supplier	Product Name	Catalog No.	Purity	Concentration	Formulation	Salt Form
TriLink BioTechnologies	N1-Ethylpseudouridine-5'-Triphosphate	N-1102	≥90% by AX-HPLC	100 mM	H ₂ O	Li ⁺
Blue Tiger Scientific	N1-Ethylpseudouridine-5'-Triphosphate	B2022387	Biotechnology Grade	Not Specified	Not Specified	Not Specified
APExBIO	N1-Ethylpseudouridine-5'-UTP	A8606	Not Specified	Not Specified	Not Specified	Lithium Salt

Note: Researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.

Experimental Protocols

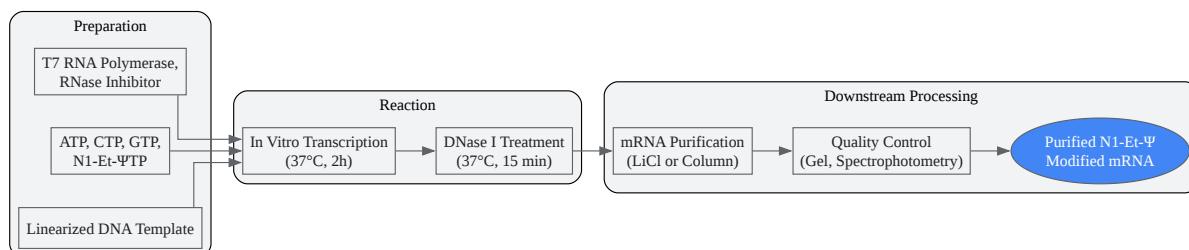
The primary application of N1-Et-ΨTP is its incorporation into mRNA during in vitro transcription. The following protocol is a generalized methodology for synthesizing modified mRNA using T7 RNA polymerase.

In Vitro Transcription (IVT) of N1-Ethylpseudouridine Modified mRNA

This protocol is adapted from standard high-yield IVT kits and is suitable for the complete substitution of UTP with N1-Et-ΨTP.

Materials:

- Linearized DNA template with a T7 promoter


- **N1-Ethylpseudouridine triphosphate (N1-Et-ΨTP)**
- ATP, CTP, GTP solution
- T7 RNA Polymerase
- Transcription Buffer (typically contains MgCl₂)
- RNase Inhibitor
- DNase I, RNase-free
- Nuclease-free water

Procedure:

- Reaction Setup: Thaw all components at room temperature. Assemble the reaction at room temperature in the following order to a final volume of 20 μL (can be scaled up as needed):
 - Nuclease-free water: to final volume
 - 10X Transcription Buffer: 2 μL
 - ATP (100 mM): 2 μL
 - CTP (100 mM): 2 μL
 - GTP (100 mM): 2 μL
 - N1-Et-ΨTP (100 mM): 2 μL
 - Linearized DNA template (1 μg): X μL
 - RNase Inhibitor: 1 μL
 - T7 RNA Polymerase: 2 μL
- Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[\[3\]](#)

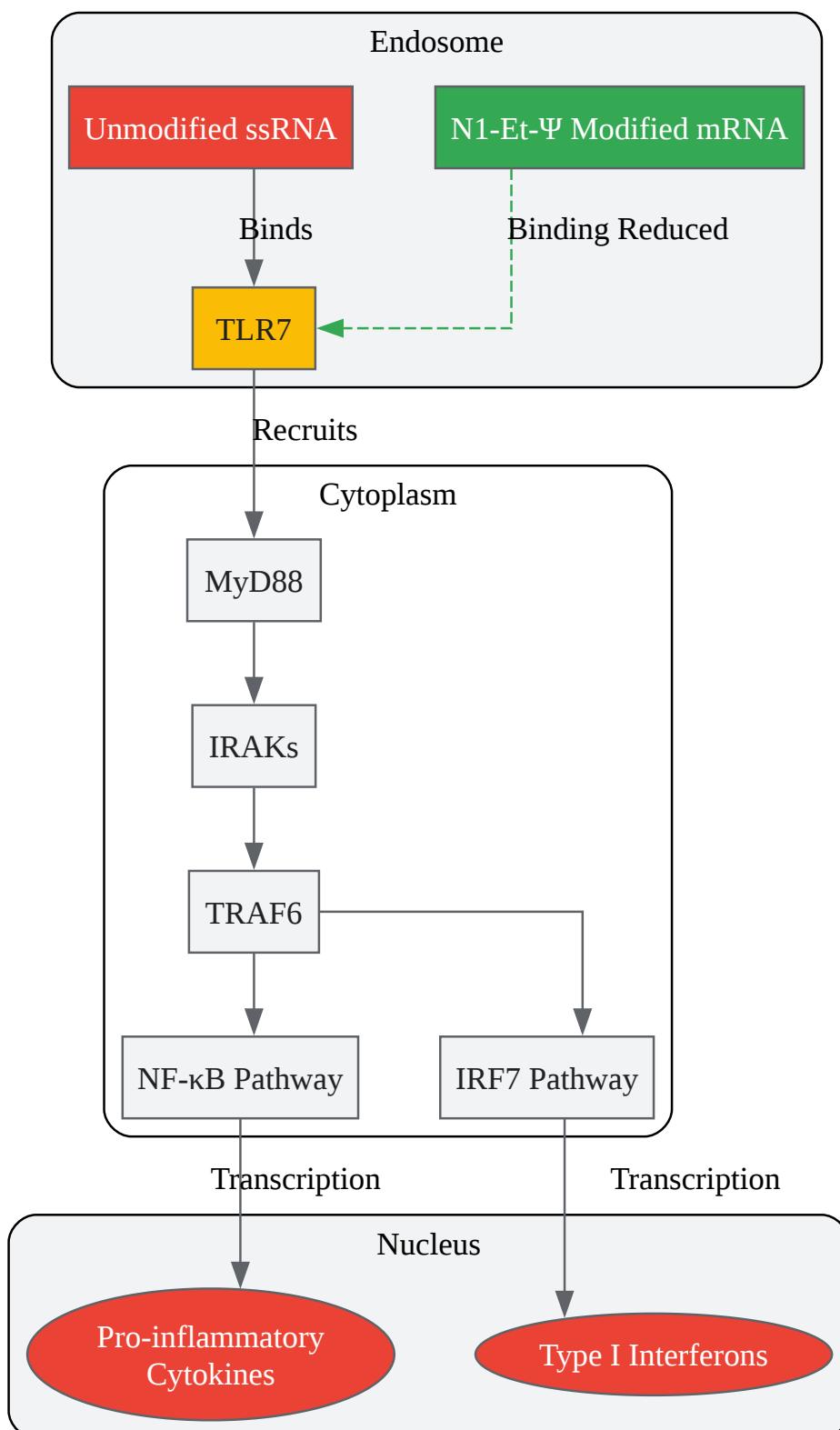
- DNase Treatment: To remove the DNA template, add 1 μ L of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[3]
- Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove enzymes, unincorporated nucleotides, and salts.
- Quality Control: Analyze the integrity and concentration of the purified mRNA using denaturing agarose gel electrophoresis and spectrophotometry (e.g., NanoDrop), respectively.

Workflow for In Vitro Transcription

[Click to download full resolution via product page](#)

In Vitro Transcription Workflow.

Biological Pathways and Mechanism of Action


The incorporation of **N1-Ethylpseudouridine** into synthetic mRNA is a critical modification for reducing its recognition by the innate immune system. Unmodified single-stranded RNA (ssRNA) can be detected by endosomal Toll-like receptor 7 (TLR7), which triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.[4] This

response can lead to the degradation of the mRNA and a general suppression of protein translation, thereby reducing the efficacy of the mRNA therapeutic or vaccine.

The N1-ethyl modification on the pseudouridine base is thought to sterically hinder the binding of the mRNA to TLR7, thus dampening the downstream inflammatory signaling cascade.

Toll-like Receptor 7 (TLR7) Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by the recognition of ssRNA by TLR7 and how modified mRNA can evade this detection.

[Click to download full resolution via product page](#)

TLR7 Signaling Pathway.

Conclusion

N1-Ethylpseudouridine triphosphate is a vital component in the production of next-generation mRNA therapeutics. Its ability to mitigate the innate immune response allows for higher levels of protein expression from the synthetic mRNA, a critical factor for the development of effective vaccines and protein replacement therapies. The information and protocols provided in this guide are intended to support researchers in the successful application of this important modified nucleotide in their work. For all research applications, it is imperative to source high-quality reagents and to optimize experimental conditions for the specific mRNA sequence and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N1-Ethylpseudouridine Triphosphate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15597216#n1-ethylpseudouridine-triphosphate-suppliers-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com